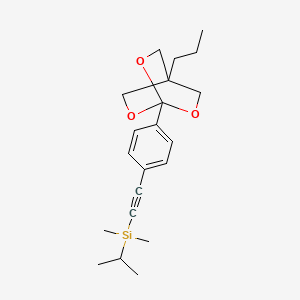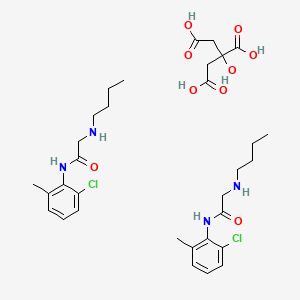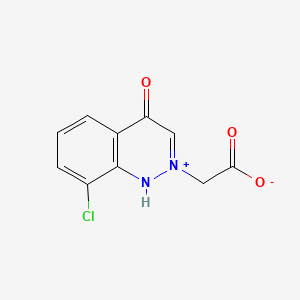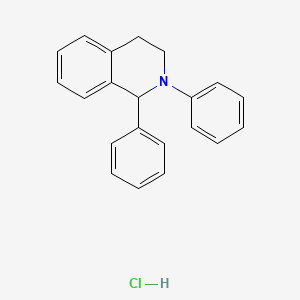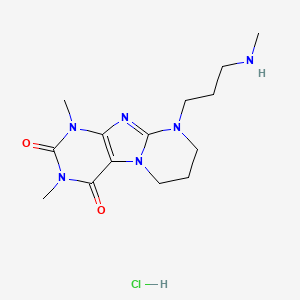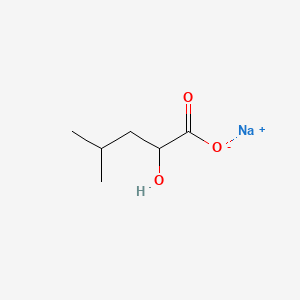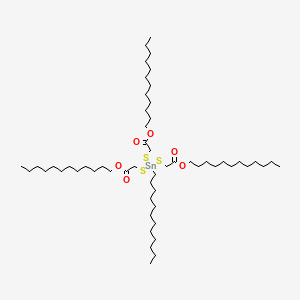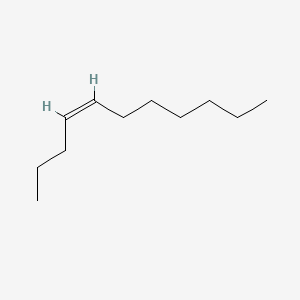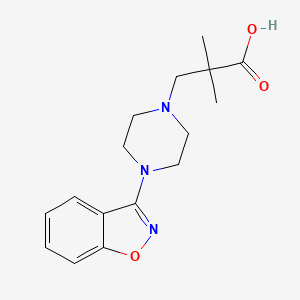
1-Piperazinepropanoic acid, 4-(1,2-benzisoxazol-3-ylalpha,alpha-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperazinepropanoic acid, 4-(1,2-benzisoxazol-3-ylalpha,alpha-dimethyl- is a complex organic compound that features a piperazine ring and a benzisoxazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinepropanoic acid, 4-(1,2-benzisoxazol-3-ylalpha,alpha-dimethyl- typically involves multi-step organic reactions. One common method includes the reaction of 2-aminophenols with alkynones in 1,4-dioxane at elevated temperatures (around 100°C) to form benzisoxazole derivatives . The piperazine ring is then introduced through subsequent reactions involving appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates are often employed. The specific industrial methods can vary depending on the desired scale and application.
Analyse Chemischer Reaktionen
Types of Reactions
1-Piperazinepropanoic acid, 4-(1,2-benzisoxazol-3-ylalpha,alpha-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring and benzisoxazole moiety.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
1-Piperazinepropanoic acid, 4-(1,2-benzisoxazol-3-ylalpha,alpha-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 1-Piperazinepropanoic acid, 4-(1,2-benzisoxazol-3-ylalpha,alpha-dimethyl- involves its interaction with specific molecular targets and pathways. The benzisoxazole moiety is known to interact with various biological targets, potentially leading to therapeutic effects such as anti-inflammatory and anticancer activities . The exact molecular pathways can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,1-Benzisoxazoles: These compounds share the benzisoxazole moiety and have similar chemical properties.
Piperazine Derivatives: Compounds with a piperazine ring that exhibit similar reactivity and applications.
Uniqueness
1-Piperazinepropanoic acid, 4-(1,2-benzisoxazol-3-ylalpha,alpha-dimethyl- is unique due to the combination of the piperazine ring and benzisoxazole moiety, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and potential therapeutic effects that are not commonly found in other similar compounds.
Eigenschaften
CAS-Nummer |
913611-65-1 |
|---|---|
Molekularformel |
C16H21N3O3 |
Molekulargewicht |
303.36 g/mol |
IUPAC-Name |
3-[4-(1,2-benzoxazol-3-yl)piperazin-1-yl]-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C16H21N3O3/c1-16(2,15(20)21)11-18-7-9-19(10-8-18)14-12-5-3-4-6-13(12)22-17-14/h3-6H,7-11H2,1-2H3,(H,20,21) |
InChI-Schlüssel |
UBYZUWCVXLGZPX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CN1CCN(CC1)C2=NOC3=CC=CC=C32)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,7-Dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-methoxy-1H-indole-2-carboxamide monohydrochloride](/img/structure/B12701088.png)

